molecular formula C12H17ClN2O3 B2483394 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride CAS No. 2034575-12-5

4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B2483394
CAS No.: 2034575-12-5
M. Wt: 272.73
InChI Key: HGECRNODBSTQIV-UHFFFAOYSA-N
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Description

4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Biological Transformation

The in vivo metabolism of related phenethylamine compounds has been extensively studied, revealing complex metabolic pathways. These studies provide insights into how similar compounds, like 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride, might be metabolized and transformed within biological systems. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) undergoes metabolic pathways leading to various metabolites, indicating the presence of multiple operative pathways for its metabolism in rats (Kanamori et al., 2002).

Pharmacological Characterization

Research into compounds with similar structural characteristics has led to the discovery of their potential therapeutic applications. For instance, NNC-711, a compound closely related to GABA uptake inhibitors, has been identified as a potent anticonvulsant compound, shedding light on the possible pharmacological benefits of related compounds (Suzdak et al., 1992).

Therapeutic Potential

The therapeutic potential of structurally related compounds has been explored in various studies. Compounds like 3-amino N-substituted pyrrolidine-2,5-dione N-mustard hydrochloride have demonstrated substantial anti-tumor effects, suggesting the potential for related compounds to be used in multi-drug therapy for cancer treatment (Indap et al., 1991).

Absorption, Metabolism, and Excretion Studies

Understanding the absorption, metabolism, and excretion of similar compounds can provide crucial insights into how this compound might behave in a biological context. For example, studies on vildagliptin, a dipeptidyl peptidase 4 inhibitor, highlight the extensive metabolism and excretion pathways, which could be relevant for related compounds (He et al., 2009).

Chemical Synthesis and Modification

The design and synthesis of compounds with specific pharmacological properties are an essential aspect of drug development. The synthesis of substituted pyrrol-5-ones, for example, has led to compounds with significant pharmacological activities, such as raising leukocyte count, indicating the potential for designing specific therapeutic agents based on structural modifications (Tan et al., 2013).

Future Directions

Pyrrolidin-2-one derivatives, such as “4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride”, have significant potential in the field of medicinal chemistry . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The wide spectrum of pyrrolones and pyrrolidinone derivatives that have been synthesized and their various significant biological activities suggest that these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Properties

IUPAC Name

4-amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-16-10-4-3-9(6-11(10)17-2)14-7-8(13)5-12(14)15;/h3-4,6,8H,5,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGECRNODBSTQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.